N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-28-20-10-9-19(13-21(20)29-2)25-14-18(12-22(25)26)24-23(27)17-8-7-15-5-3-4-6-16(15)11-17/h3-11,13,18H,12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMVXHVNTKFMSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 3,4-dimethoxybenzaldehyde to form the corresponding ketone, followed by the formation of the pyrrolidinone ring through a cyclization reaction. The final step involves the coupling of the pyrrolidinone intermediate with 2-naphthoyl chloride under basic conditions to form the desired naphthamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also a focus in industrial settings to ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Substituent Effects on Electronic and Solubility Properties
- 3,4-Dimethoxyphenyl vs. In contrast, the 4-methoxyphenyl substituent in ’s compound offers weaker electronic effects, which may reduce binding affinity in environments requiring strong π-π stacking .
- Naphthalene-2-carboxamide vs. Acetamide (): The naphthalene system in the target compound increases molecular weight by ~36 Da and introduces a bulky aromatic system.
Functional Group Modifications and Reactivity
- Pyrrolidinone vs. Triazole (): The pyrrolidinone ring in the target compound is a lactam, enabling hydrogen bonding via the carbonyl oxygen. In contrast, the triazole ring in ’s compound is a heterocycle with two nitrogen atoms, offering distinct hydrogen-bonding acceptor/donor sites. The carbothioate group in also increases susceptibility to hydrolysis compared to the stable carboxamide in the target compound .
- These features are absent in the target compound, which relies solely on methoxy and carboxamide groups for solubility .
Stability Under Alkaline Conditions
- demonstrates that 3,4-dimethoxyphenyl-containing lignin model compounds undergo β-O-4 bond cleavage in alkaline conditions (KOtBu/tBuOH). While the target compound lacks an ether linkage, its 3,4-dimethoxyphenyl group may still influence stability in basic environments, warranting further study .
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 368.43 g/mol |
| Molecular Formula | C21H24N2O4 |
| LogP | 2.3307 |
| LogD | 2.3307 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.982 Ų |
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The presence of the naphthalene moiety and the pyrrolidine ring suggests potential for multiple interactions that could modulate biological pathways.
Interaction with Biological Targets
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurochemical signaling.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives similar to this compound possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against:
- Breast Cancer Cells (MCF-7)
- Colon Cancer Cells (HT-29)
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains and fungi, showing promising results in inhibiting growth at low concentrations.
Antioxidant Activity
Research highlights the antioxidant properties of related compounds, which may provide protective effects against oxidative stress in cells.
Case Studies and Research Findings
-
In Vitro Studies : A study evaluated the cytotoxicity of related compounds on various cancer cell lines, revealing IC50 values indicative of significant anticancer potential.
Compound Cell Line IC50 (µM) N-[1-(3,4-dimethoxyphenyl)-5... MCF-7 15 N-[1-(3,4-dimethoxyphenyl)-5... HT-29 20 - Mechanistic Insights : Another study focused on the mechanism by which these compounds induce apoptosis in cancer cells through mitochondrial pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyrrolidinone precursor (e.g., 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine) with naphthalene-2-carboxylic acid derivatives. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C for 12–24 hours .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves yield (≥75%) by enhancing reaction homogeneity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the structural integrity of this compound confirmed, and what analytical techniques are critical?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dimethoxyphenyl (δ 3.8–3.9 ppm for OCH₃), pyrrolidinone (δ 2.5–3.2 ppm for CH₂), and naphthalene (δ 7.4–8.2 ppm for aromatic protons) moieties .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (pyrrolidinone C=O) validate functional groups .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (e.g., m/z 407.18 for C₂₄H₂₂N₂O₄) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer :
- In vitro enzyme assays : Screen against targets like MAO-B (using kynuramine as a substrate) or kinases (via ATP-competitive assays) at 1–100 µM concentrations .
- Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Orthogonal assays : Confirm MAO-B inhibition via both fluorometric (Amplex Red) and radiometric (¹⁴C-tyramine) methods to rule out assay-specific artifacts .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential compound degradation .
Q. What strategies improve the compound’s metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural modifications : Replace labile groups (e.g., methoxy with trifluoromethyl on the phenyl ring) to reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
